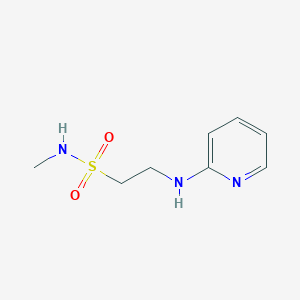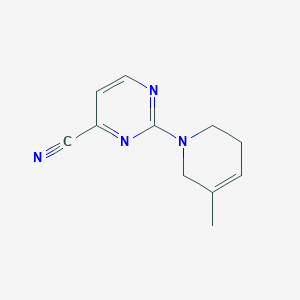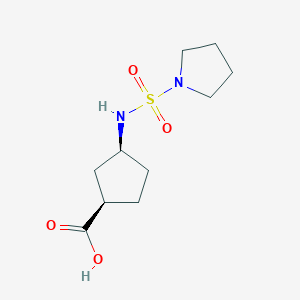
N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide, also known as MPAES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide is based on its ability to bind to the active site of enzymes and inhibit their activity. It does this by forming a covalent bond with the enzyme, which prevents it from functioning properly. N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide has been shown to be a selective inhibitor of various enzymes, which makes it a valuable tool for studying their biological functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide depend on the enzyme that it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of metalloproteases can affect the remodeling of extracellular matrix proteins, which can affect tissue repair and regeneration. Inhibition of serine proteases can affect blood clotting and immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide in lab experiments is its selectivity for certain enzymes. This allows researchers to study the biological functions of these enzymes without affecting other enzymes or biological processes. Another advantage is its relatively low toxicity, which makes it suitable for use in vivo experiments.
One limitation of using N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. Another limitation is its irreversible binding to enzymes, which can make it difficult to reverse its effects once it has been administered.
Direcciones Futuras
There are several future directions for research involving N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide. One area of research is the development of more selective inhibitors of specific enzymes. Another area of research is the use of N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide in combination with other drugs to enhance their effectiveness. Finally, the use of N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide in clinical trials for the treatment of various diseases, such as cancer and inflammation, is an area of active research.
Métodos De Síntesis
The synthesis of N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide is a two-step process. The first step involves the reaction of 2-chloro-N-methylacetamide with pyridine, which produces N-methyl-2-(pyridin-2-ylamino)acetamide. The second step involves the reaction of N-methyl-2-(pyridin-2-ylamino)acetamide with ethanesulfonyl chloride, which produces N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide has been widely used in scientific research as an inhibitor of various enzymes, including carbonic anhydrases, metalloproteases, and serine proteases. It has also been shown to be an effective inhibitor of tumor cell growth, angiogenesis, and metastasis. N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide has been used in various in vitro and in vivo experiments to study the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-9-14(12,13)7-6-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPVQYWXRKWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-2-ylamino)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)

![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)
![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)
![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)
![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)